molecular formula C16H16N4O4S B2524497 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole CAS No. 1251550-91-0

5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2524497
CAS No.: 1251550-91-0
M. Wt: 360.39
InChI Key: HFMBWICCLWZXOO-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen and one oxygen atom. The 3-phenyl group and the 5-azetidine-sulfonyl substituent distinguish it from simpler oxadiazoles. The sulfonyl group is further substituted with a 3,5-dimethylisoxazole moiety, contributing to its unique electronic and steric profile.

Properties

IUPAC Name

5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-10-14(11(2)23-18-10)25(21,22)20-8-13(9-20)16-17-15(19-24-16)12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMBWICCLWZXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole is a novel derivative that has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound consists of an oxadiazole core linked to an azetidine moiety and a dimethylisoxazole sulfonamide group. Its molecular formula is C18H20N4O3SC_{18}H_{20}N_4O_3S, with a molecular weight of approximately 374.44 g/mol.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation and survival. Notably, compounds containing the oxadiazole structure have been shown to exhibit:

  • Antiproliferative Effects : Targeting cancer cell lines through apoptosis induction.
  • Enzyme Inhibition : Inhibiting enzymes such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles can exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit 50% of cell viability) for some relevant studies involving related oxadiazole compounds:

Compound NameCell LineIC50 (µM)Reference
5-(1-(3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidine derivativeHCT116 (Colon)0.67
5-(1-(3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidine derivativePC3 (Prostate)0.80
N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amineMDA-MB-435 (Melanoma)6.82
2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleVarious0.24

Cytotoxicity Studies

In vitro studies have indicated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. For instance:

  • Cytotoxicity against L929 cells : No significant cytotoxicity was observed at concentrations up to 100 µM.

This selectivity is crucial for therapeutic applications as it minimizes damage to healthy tissues.

Case Studies

Several case studies have reported on the efficacy of oxadiazole derivatives in clinical and preclinical settings:

  • Study on Prostate Cancer : A derivative similar to the compound under discussion was tested against prostate cancer cell lines (PC3). The results indicated a significant reduction in cell viability at low micromolar concentrations.
  • Breast Cancer Research : In a study involving MDA-MB-435 melanoma cells, compounds exhibited growth inhibition rates exceeding 90% at concentrations as low as 105M10^{-5}M, showcasing their potential as effective therapeutic agents.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations at the Sulfonyl Group

5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole (CAS 1251565-46-4)
  • Structural Difference : The sulfonyl group is attached to a 2,6-difluorophenyl ring instead of 3,5-dimethylisoxazole.
  • Implications : Fluorine atoms enhance electronegativity and metabolic stability. The aromatic phenyl ring may increase π-π stacking interactions in biological targets compared to the heterocyclic isoxazole .
5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole (CAS 1251681-85-2)
  • Structural Difference : A 3-fluorobenzyl group replaces the dimethylisoxazole.
  • The fluorine atom could modulate solubility .
Target Compound: 3,5-Dimethylisoxazole Substituent

Variations in the Azetidine Ring

5-(1-Benzylpiperidin-4-yl)-3-phenyl-1,2,4-oxadiazole
  • Structural Difference : A six-membered piperidine ring replaces the four-membered azetidine.
  • Implications : Piperidine increases conformational flexibility, which may enhance or reduce target selectivity depending on the biological system .
Target Compound: Azetidine Ring

Substituent Variations at the Oxadiazole Ring

5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole (Y504-5568)
  • Structural Difference : A chloro-nitro-phenyl group replaces the azetidine-sulfonyl substituent.
  • LogP = 4.24 suggests moderate lipophilicity .
3-Cyclopropyl Analogues (e.g., CAS 1351633-71-0)
  • Structural Difference : Cyclopropyl replaces the 3-phenyl group.
  • Implications : Cyclopropyl’s strained ring may enhance metabolic stability and alter steric interactions with biological targets .

Pharmacological Activity Trends

  • Anti-inflammatory Potential: Analogues like 5-methyl-3-phenyl-1,2,4-oxadiazole show activity comparable to phenylbutazone, suggesting the oxadiazole core is critical. The sulfonyl-azetidine group in the target compound may improve selectivity for dual COX/LOX inhibition .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight logP Key Substituents Reference
Target Compound C₁₈H₁₈N₄O₄S 386.4 (est.) N/A 3,5-Dimethylisoxazole-sulfonyl
5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole C₁₇H₁₄F₂N₄O₃S 396.4 (est.) N/A 2,6-Difluorophenyl-sulfonyl
5-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole C₁₈H₁₆FN₃O₃S 373.4 N/A 3-Fluorobenzyl-sulfonyl
5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole (Y504-5568) C₁₄H₈ClN₃O₃ 301.69 4.24 4-Chloro-3-nitrophenyl

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